Cas no 2172395-05-8 (3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde)

3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde
- EN300-1292974
- 2172395-05-8
-
- インチ: 1S/C12H13N3O/c1-8-9(2)14-15(10(8)3)12-5-4-6-13-11(12)7-16/h4-7H,1-3H3
- InChIKey: VJPDVDXUYBTRPN-UHFFFAOYSA-N
- SMILES: O=CC1C(=CC=CN=1)N1C(C)=C(C)C(C)=N1
計算された属性
- 精确分子量: 215.105862047g/mol
- 同位素质量: 215.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 259
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 47.8Ų
3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1292974-10.0g |
3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2172395-05-8 | 10g |
$4729.0 | 2023-05-23 | ||
Enamine | EN300-1292974-0.05g |
3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2172395-05-8 | 0.05g |
$924.0 | 2023-05-23 | ||
Enamine | EN300-1292974-1.0g |
3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2172395-05-8 | 1g |
$1100.0 | 2023-05-23 | ||
Enamine | EN300-1292974-1000mg |
3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2172395-05-8 | 1000mg |
$770.0 | 2023-09-30 | ||
Enamine | EN300-1292974-50mg |
3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2172395-05-8 | 50mg |
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Enamine | EN300-1292974-500mg |
3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
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Enamine | EN300-1292974-2.5g |
3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
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$2235.0 | 2023-09-30 | ||
Enamine | EN300-1292974-10000mg |
3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2172395-05-8 | 10000mg |
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Enamine | EN300-1292974-5.0g |
3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2172395-05-8 | 5g |
$3189.0 | 2023-05-23 |
3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde 関連文献
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehydeに関する追加情報
Introduction to 3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde (CAS No. 2172395-05-8)
3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde, identified by the chemical identifier CAS No. 2172395-05-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to a class of heterocyclic derivatives that exhibit a unique combination of structural and functional properties, making it a promising candidate for various biochemical applications. The presence of both pyrazole and pyridine moieties in its molecular framework endows it with distinct electronic and steric characteristics, which are highly relevant for drug design and development.
The pyridine-2-carbaldehyde moiety serves as a key pharmacophore in this compound, offering a reactive aldehyde group that can participate in diverse chemical transformations. This functionality is particularly valuable in synthetic chemistry, where it can be utilized for the formation of Schiff bases, heterocyclic compounds, and other derivatives with enhanced biological activity. The trimethyl-substituted pyrazole component further contributes to the compound's overall complexity, influencing its solubility, metabolic stability, and interaction with biological targets. Such structural features are meticulously designed to optimize pharmacokinetic profiles and therapeutic efficacy.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential of 3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde more effectively than ever before. By leveraging high-throughput virtual screening techniques, scientists have been able to identify novel binding interactions between this compound and various biological receptors. These studies have revealed that the compound exhibits significant affinity for enzymes and receptors involved in inflammatory pathways, making it a compelling candidate for therapeutic intervention in chronic inflammatory diseases.
In the realm of medicinal chemistry, the synthesis of 3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde has been optimized through multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. The introduction of the trimethyl group at the 1-position of the pyrazole ring enhances electronic stability while simultaneously improving metabolic resistance. This balance is crucial for developing drugs that can withstand enzymatic degradation while maintaining their target specificity. The aldehyde functionality at the 2-position of the pyridine ring provides a versatile handle for further derivatization, allowing chemists to tailor the compound's properties to specific biological needs.
One of the most exciting areas of research involving 3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde is its potential application in oncology. Preclinical studies have demonstrated that derivatives of this compound exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression. The pyrazole moiety, known for its ability to modulate enzyme activity, plays a pivotal role in these interactions. Furthermore, the aldehyde group facilitates covalent bonding with target proteins, enhancing drug binding affinity and duration of action. These characteristics make 3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde a valuable scaffold for developing next-generation anticancer agents.
The pharmaceutical industry has also shown interest in exploring the antimicrobial properties of this compound. Emerging evidence suggests that certain derivatives of 3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde exhibit potent activity against resistant bacterial strains. This is particularly relevant in an era where antibiotic resistance poses a significant global health challenge. By targeting unique bacterial pathways or mechanisms, these compounds could offer new solutions to combat infections caused by multidrug-resistant organisms. The structural versatility of this molecule allows for rapid screening and optimization to identify analogs with improved efficacy and reduced toxicity.
From a synthetic perspective, 3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde serves as an excellent intermediate for constructing more complex molecules. Its dual functionality—combining an aldehyde group with a heterocyclic system—makes it particularly useful for constructing polycyclic structures or incorporating additional pharmacophores. Researchers have employed various catalytic systems, including transition metal-catalyzed cross-coupling reactions, to extend its molecular framework efficiently. These synthetic strategies not only enhance yield but also allow for precise control over regioselectivity, ensuring that desired products are obtained with minimal byproducts.
The development of novel analytical techniques has further facilitated the study of 3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde and its derivatives. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography have provided invaluable insights into its structure-property relationships. These tools enable researchers to confirm molecular integrity, assess purity levels, and understand conformational dynamics—critical factors for drug development processes. Additionally, computational methods such as density functional theory (DFT) calculations help predict electronic properties and reactivity patterns, guiding experimental design.
In conclusion,3-(trimethyl-1H-pyrazol-yloxy)-pyridine -carbaldehyde (CAS No 2172395 -05 -8) represents a fascinating example of how structural complexity can be leveraged to develop molecules with tailored biological activities . Its unique combination o f pharmacophoric elements positions it as a versatile tool i n medicinal chemistry research . As our understanding o f biochemical pathways continues t o evolve , so too will t he applications o f such specialized compounds . Whether i n oncology , antimicrobial therapy , or beyond , t his molecule embodies t he ingenuity behind modern drug discovery efforts . p >
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